molecular formula C16H23N3O2 B14396076 (2E)-N-[2-(dimethylamino)ethyl]-2-(hydroxymethylidene)-3-imino-N-phenylpentanamide

(2E)-N-[2-(dimethylamino)ethyl]-2-(hydroxymethylidene)-3-imino-N-phenylpentanamide

Cat. No.: B14396076
M. Wt: 289.37 g/mol
InChI Key: LWSMQYHRBILVEC-MSVVQRAFSA-N
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Description

3-Amino-N-[2-(dimethylamino)ethyl]-2-formyl-N-phenylpent-2-enamide is a complex organic compound with a unique structure that combines several functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, polymer science, and materials science. Its structure includes an amide group, an amino group, and a formyl group, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-[2-(dimethylamino)ethyl]-2-formyl-N-phenylpent-2-enamide typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the Amide Bond: This can be achieved by reacting an appropriate carboxylic acid derivative with an amine. For instance, N-phenylpent-2-enamide can be synthesized by reacting pent-2-enoic acid with aniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

    Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the amide is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

    Addition of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where the formylated amide is reacted with a suitable amine, such as 2-(dimethylamino)ethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-[2-(dimethylamino)ethyl]-2-formyl-N-phenylpent-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: 3-Amino-N-[2-(dimethylamino)ethyl]-2-carboxy-N-phenylpent-2-enamide.

    Reduction: 3-Amino-N-[2-(dimethylamino)ethyl]-2-hydroxymethyl-N-phenylpent-2-enamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-N-[2-(dimethylamino)ethyl]-2-formyl-N-phenylpent-2-enamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Polymer Science: The compound can be incorporated into polymer backbones to create materials with specific properties, such as stimuli-responsive polymers.

    Materials Science: It can be used in the development of advanced materials, including nanomaterials and coatings, due to its unique functional groups.

Mechanism of Action

The mechanism of action of 3-Amino-N-[2-(dimethylamino)ethyl]-2-formyl-N-phenylpent-2-enamide depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, while the amino group can form covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Aminomethyl)-N-[2-(dimethylamino)ethyl]benzamide
  • N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide
  • N,N-Dimethylaminoethanol

Uniqueness

3-Amino-N-[2-(dimethylamino)ethyl]-2-formyl-N-phenylpent-2-enamide is unique due to the combination of its functional groups, which confer distinct reactivity and versatility

Properties

Molecular Formula

C16H23N3O2

Molecular Weight

289.37 g/mol

IUPAC Name

(2E)-N-[2-(dimethylamino)ethyl]-2-(hydroxymethylidene)-3-imino-N-phenylpentanamide

InChI

InChI=1S/C16H23N3O2/c1-4-15(17)14(12-20)16(21)19(11-10-18(2)3)13-8-6-5-7-9-13/h5-9,12,17,20H,4,10-11H2,1-3H3/b14-12+,17-15?

InChI Key

LWSMQYHRBILVEC-MSVVQRAFSA-N

Isomeric SMILES

CCC(=N)/C(=C\O)/C(=O)N(CCN(C)C)C1=CC=CC=C1

Canonical SMILES

CCC(=N)C(=CO)C(=O)N(CCN(C)C)C1=CC=CC=C1

Origin of Product

United States

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